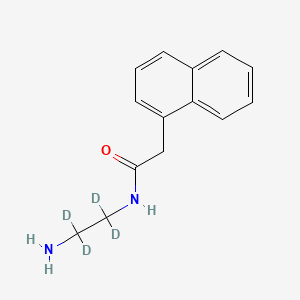
N-(2-Aminoethyl)-1-naphthylacetamide-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d4: is a deuterated derivative of N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d4 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene-1-carboxylic acid and 2-aminoethanol-d4.
Formation of Naphthalene-1-carboxylic Acid Chloride: Naphthalene-1-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride under anhydrous conditions.
Amidation Reaction: The acid chloride is then reacted with 2-aminoethanol-d4 in the presence of a base such as triethylamine to form N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d4.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d4 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification and Quality Control: Advanced purification techniques and quality control measures are employed to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding naphthalene-1-carboxylic acid derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amides or other functionalized derivatives.
科学的研究の応用
N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d4 has several scientific research applications:
Medicinal Chemistry: Used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Biochemical Research: Employed in studies involving enzyme kinetics and receptor binding assays.
Drug Development: Investigated for its potential as a drug candidate or as a labeled compound in pharmacokinetic studies.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d4 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The presence of deuterium can affect the compound’s metabolic stability and pharmacokinetics, leading to altered biological effects.
類似化合物との比較
Similar Compounds
N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide: The non-deuterated version of the compound.
N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d3: A partially deuterated derivative.
N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d5: A fully deuterated derivative with an additional deuterium atom.
Uniqueness
N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d4 is unique due to its specific deuterium labeling, which can influence its chemical and physical properties. This makes it valuable for studies involving isotope effects, metabolic stability, and pharmacokinetics.
特性
分子式 |
C14H16N2O |
|---|---|
分子量 |
232.31 g/mol |
IUPAC名 |
N-(2-amino-1,1,2,2-tetradeuterioethyl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C14H16N2O/c15-8-9-16-14(17)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10,15H2,(H,16,17)/i8D2,9D2 |
InChIキー |
OJWZEVNPRJDAME-LZMSFWOYSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])NC(=O)CC1=CC=CC2=CC=CC=C21)N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


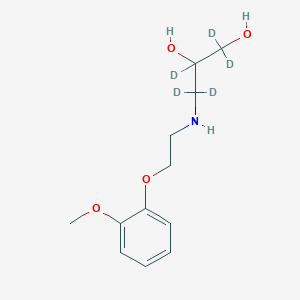
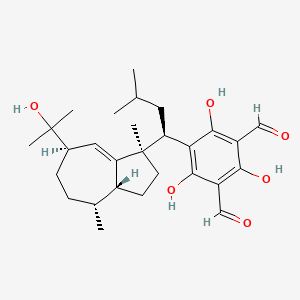
![N-[2-[4-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12403509.png)
![(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one](/img/structure/B12403512.png)
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12403515.png)
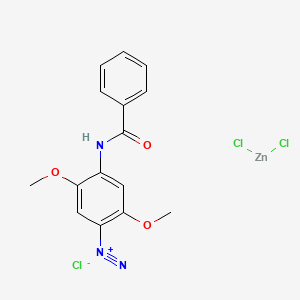
![(2S)-N-[(1S)-1-[1-[2-[4-[2-[6-tert-butylsulfonyl-4-[(4,5-dimethyl-1H-pyrazol-3-yl)amino]quinazolin-7-yl]oxyethyl]piperazin-1-yl]pyrimidine-5-carbonyl]piperidin-4-yl]-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12403527.png)
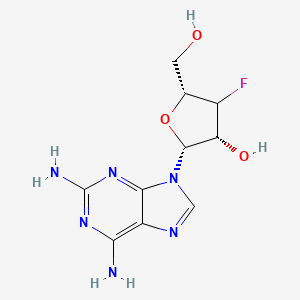
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B12403531.png)
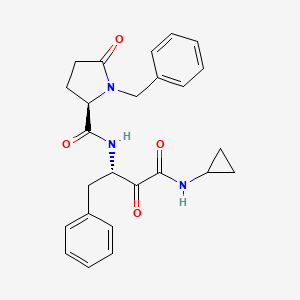
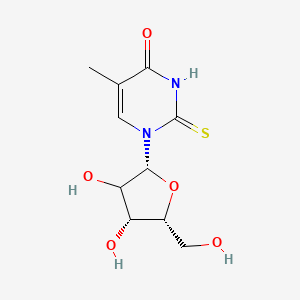
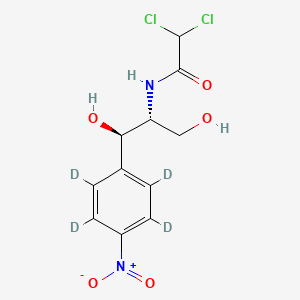

![9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12403558.png)
